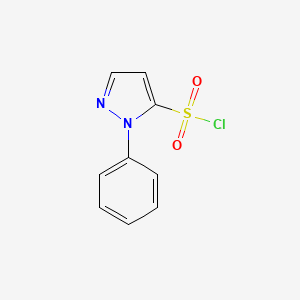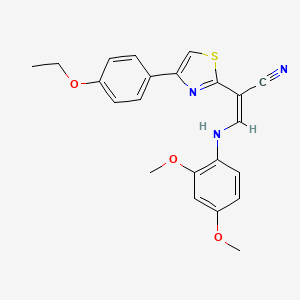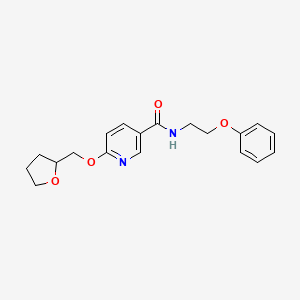
2-(4-Cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(3,4-difluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(3,4-difluorophenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CDPA and has been studied for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of CDPA is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. CDPA may also modulate the immune system by affecting the activity of immune cells.
Biochemical and Physiological Effects:
CDPA has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that CDPA can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. CDPA has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. In addition, CDPA has been shown to have neuroprotective effects and can protect neurons from damage.
Avantages Et Limitations Des Expériences En Laboratoire
CDPA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high purity. CDPA is also relatively easy to work with and can be used in a variety of experimental settings. However, CDPA has some limitations for use in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, CDPA may have off-target effects that could complicate experimental results.
Orientations Futures
There are several potential future directions for research on CDPA. One area of interest is the development of CDPA derivatives that may have improved therapeutic properties. Another area of interest is the investigation of CDPA's mechanism of action and its potential targets. Additionally, CDPA may be studied in combination with other compounds to determine if it can enhance their therapeutic effects. Finally, CDPA may be studied in animal models to determine its efficacy and safety in vivo.
Conclusion:
CDPA is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CDPA has been studied for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments. While CDPA has several advantages for use in lab experiments, it also has some limitations. There are several potential future directions for research on CDPA, including the development of CDPA derivatives, investigation of its mechanism of action, and study in animal models. Overall, CDPA shows promise as a potential therapeutic agent for a range of diseases and conditions.
Méthodes De Synthèse
CDPA is synthesized through a multi-step process that involves the reaction of 4-cyclohexyl-2,3-dioxo-1-pyrazinecarboxylic acid with 3,4-difluoroaniline. The reaction is catalyzed by a base and yields CDPA as a white solid in high purity. The synthesis method for CDPA has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Applications De Recherche Scientifique
CDPA has been studied for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that CDPA has anti-tumor activity and can inhibit the growth of cancer cells. CDPA has also been studied for its potential use as an anti-inflammatory agent and for its ability to modulate the immune system. In addition, CDPA has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
2-(4-cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(3,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O3/c19-14-7-6-12(10-15(14)20)21-16(24)11-22-8-9-23(18(26)17(22)25)13-4-2-1-3-5-13/h6-10,13H,1-5,11H2,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNISGSDOKPLFQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=CN(C(=O)C2=O)CC(=O)NC3=CC(=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(2-Ethylanilino)methyl]pyrrolo[3,4-b]pyridine-5,7-dione](/img/structure/B2416089.png)
![5,7-dimethyl-6-phenyl-2H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B2416090.png)
![Methyl 4-(2-(benzo[d]thiazole-2-carboxamido)thiazol-4-yl)benzoate](/img/structure/B2416091.png)

![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2416094.png)

![6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]hexanamide](/img/structure/B2416098.png)


![5-bromo-2-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2416102.png)
![(E)-1-(methylsulfonyl)-N-(3-(prop-2-yn-1-yl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide](/img/structure/B2416105.png)


